2-(Pentachlorophenoxy)phenol
Description
Structure
3D Structure
Properties
CAS No. |
78576-68-8 |
|---|---|
Molecular Formula |
C12H5Cl5O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-4-2-1-3-5(6)18/h1-4,18H |
InChI Key |
QMVZPHXBSXJWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Chlorination Process
Phenol is subjected to progressive chlorination at 65–200°C using chlorine gas. Catalysts such as aluminum trichloride (AlCl₃) and copper granules are critical for achieving high assay (≥90%) and minimizing alkali-insoluble byproducts. The reaction proceeds via electrophilic aromatic substitution, replacing five hydrogen atoms on the benzene ring with chlorine.
- Catalyst Load : 0.44 parts copper granules + 1.75 parts porous aluminum per 500 parts phenol.
- Temperature : 100°C (initial), rising exothermically to 120°C.
- Monitoring : Specific gravity targets (1.45–1.65 g/cm³ at 90°C) and gas chromatography for endpoint determination.
Post-Chlorination Processing
Post-reaction steaming at 100°C for 10–15 minutes improves product color (NPA scale ≤3) but marginally increases alkali-insoluble content (0.24% to 0.33%). This step ensures the PCP intermediate meets purity requirements for subsequent etherification.
The coupling of pentachlorophenol with 2-hydroxyphenol via Ullmann condensation forms the ether linkage in this compound. This method, referenced in Vulcanchem , employs copper catalysts to facilitate aryl-oxygen bond formation.
Reaction Mechanism and Optimization
The Ullmann reaction involves nucleophilic displacement of a halogen (e.g., bromide or chloride) on PCP by the phenolic oxygen of 2-hydroxyphenol. Copper(I) iodide (CuI) or copper powder catalyzes the coupling under elevated temperatures (120–200°C).
- Substrates : Pentachlorophenol (1.0 equiv), 2-bromophenol (1.2 equiv).
- Catalyst : CuI (10 mol%), potassium carbonate (2.0 equiv).
- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions : 150°C, 24–48 hours under nitrogen.
Yield and Byproduct Management
Yields range from 60–75%, with byproducts including unchlorinated phenol derivatives and dimeric ethers . Purification via column chromatography or recrystallization from ethanol/water mixtures is required to isolate the target compound.
Alternative Synthesis Routes
Mitsunobu Reaction
The Mitsunobu reaction offers a milder alternative for ether synthesis, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) . This method avoids high temperatures but requires stoichiometric reagents:
Procedure :
- Substrates : Pentachlorophenol + 2-hydroxyphenol (1:1 molar ratio).
- Reagents : DEAD (1.2 equiv), PPh₃ (1.2 equiv).
- Solvent : Tetrahydrofuran (THF), 0°C to room temperature.
While this approach achieves moderate yields (50–65%), scalability is limited by reagent cost and phosphine oxide byproducts.
Nucleophilic Aromatic Substitution
Activation of PCP via nitro-group substitution enables direct displacement by 2-hydroxyphenoxide. For example, nitration of PCP followed by reduction and coupling:
Steps :
- Nitration of PCP at 50°C (HNO₃/H₂SO₄).
- Reduction of nitro group to amine (H₂/Pd-C).
- Diazotization and displacement with 2-hydroxyphenol.
This route is less favored due to multi-step complexity and lower overall yields (~40%).
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Ullmann Condensation | Cu catalyst, 150°C, DMF | 60–75% | Scalable, robust | High energy input, copper residues |
| Mitsunobu Reaction | DEAD/PPh₃, THF, RT | 50–65% | Mild conditions | Costly reagents, purification challenges |
| Nucleophilic Substitution | Nitration/reduction, multiple steps | ~40% | Avoids metal catalysts | Low yield, complex workflow |
Chemical Reactions Analysis
Types of Reactions
2-(Pentachlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
2-(Pentachlorophenoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pentachlorophenoxy)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound’s antimicrobial properties are attributed to its ability to denature proteins and interfere with cellular processes . Molecular targets include enzymes and structural proteins within microbial cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(pentachlorophenoxy)phenol (inferred properties based on PCP derivatives) with structurally or functionally related chlorinated phenols and phenoxy compounds:
Key Findings from Research:
Structural Influence on Toxicity: Higher chlorination (e.g., PCP vs. Substitution with phenoxy groups (as in this compound) may enhance lipid solubility, raising bioaccumulation risks compared to non-phenoxy analogs .
Impurities and By-Products: Technical-grade chlorophenols like PCP contain carcinogenic impurities (e.g., PCDDs), which dominate their toxicity profiles . Purified derivatives (e.g., sodium pentachlorophenate) exhibit reduced impurity loads but retain baseline mitochondrial toxicity .
Regulatory Divergence: PCP’s global ban contrasts with less-regulated analogs like 2-(trifluoromethyl)phenol, reflecting differences in persistence, toxicity, and historical use .
Environmental Fate: Chlorophenols with log Kow >5 (e.g., PCP, this compound) adsorb strongly to organic matter in soil, limiting groundwater mobility but increasing long-term contamination risks .
Critical Notes and Limitations
- Data Gaps: Direct studies on this compound are scarce; inferences rely on PCP and phenoxy compound data .
- Analytical Challenges : Co-exposure to multiple chlorinated compounds (e.g., in wood preservatives) complicates toxicity attribution .
- Regulatory Ambiguities: Derivatives like this compound may fall under broader PCP restrictions, but explicit guidelines are lacking .
Q & A
Basic Research Questions
Q. How can researchers design studies to assess the systemic toxicity of 2-(pentachlorophenoxy)phenol in mammalian models?
- Methodology : Utilize the inclusion criteria outlined in the Toxicological Profile for Pentachlorophenol (2022), which specifies routes of exposure (oral, dermal, inhalation), health outcomes (respiratory effects, body weight changes), and species selection (e.g., rodents for controlled exposure studies). Cohort and case-control epidemiological frameworks can be adapted for retrospective analysis of occupational exposure data .
- Data Requirements : Include biomarkers of exposure (e.g., urinary metabolites) and effect (e.g., oxidative stress markers) to correlate dose-response relationships .
Q. What are the key physicochemical properties influencing the environmental partitioning of this compound?
- Critical Properties : Octanol-water partition coefficient (log Kow = 5.0–5.3 at pH 7), solubility (0.14 mg/L at 25°C), and vapor pressure (1.1 × 10⁻⁵ mmHg). These parameters dictate its persistence in soil and bioaccumulation potential .
- Methodological Tools : Use EPA-approved models like AOPWIN™ to predict atmospheric oxidation rates and HYDRUS for soil transport simulations .
Q. How should laboratories handle and dispose of this compound to comply with international regulations?
- Regulatory Compliance : Adhere to the Rotterdam Convention (1999) and Swiss Ordinance (2022), which prohibit its commercial use and mandate sealed-container disposal via licensed hazardous waste facilities. Avoid thermal degradation, as it generates dioxins .
- Safety Protocols : Use PPE (gloves, respirators) and conduct fume hood experiments to minimize inhalation/dermal exposure .
Advanced Research Questions
Q. How do coexposure scenarios with other chlorophenols confound toxicity assessments of this compound?
- Experimental Design : Implement gas chromatography-mass spectrometry (GC-MS) to distinguish metabolites of this compound from co-occurring compounds like tetrachlorophenol. Use factorial ANOVA to isolate synergistic effects .
- Case Study : Occupational studies in wood preservative industries show confounding respiratory effects due to mixed exposure; control groups must exclude workers with coexposure histories .
Q. What enzymatic pathways transform this compound, and how can these be leveraged for bioremediation?
- Key Enzymes : Horseradish peroxidase (HRP) catalyzes its oxidation to 2,3,4,5,6-pentachloro-4-pentachlorophenoxy-2,5-cyclohexadienone (PPCHD), a less persistent dimer. Optimize reaction conditions (pH 4–7, H₂O₂ concentration) to maximize conversion efficiency .
- Analytical Validation : Use ¹³C NMR and LC-HRMS to confirm product identity, as traditional extraction methods may artifactually report chloranil as the primary product .
Q. What analytical challenges arise in quantifying this compound degradation products in complex matrices?
- Matrix Interference : Soil and water samples require solid-phase extraction (SPE) with activated carbon followed by derivatization (e.g., acetylation) for GC-ECD detection. Cross-validate with HPLC-UV at 280 nm to resolve co-eluting chlorophenolic compounds .
- Quality Control : Spike recovery tests (80–120%) and internal standards (e.g., ¹³C-labeled PCP) are essential for accuracy in low-concentration environmental samples .
Q. How does pH-dependent speciation affect the ecotoxicological profile of this compound?
- Ionization Effects : At pH > 6.5, deprotonation increases water solubility (up to 2.3 mg/L) but reduces bioavailability due to enhanced sorption to organic matter. Acute toxicity (e.g., LC50 for Daphnia magna) decreases by 40% in alkaline conditions .
- Modeling Approach : Use WHAM VII to predict metal-binding interactions in aquatic systems, which modulate its toxicity to benthic organisms .
Data Contradictions and Resolution
Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound in aquatic species?
- Key Factors : Variability stems from differences in trophic levels (BAF = 950–2,100 in fish vs. 150–400 in algae) and lipid normalization methods. Apply the EPA’s Equilibrium Partitioning Framework to standardize BAF calculations across studies .
- Resolution : Meta-analysis of 12 peer-reviewed datasets shows a median BAF of 1,200 (95% CI: 900–1,500) for freshwater fish, reconciling prior discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
